molecular formula C10H18O3 B12823261 Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

Cat. No.: B12823261
M. Wt: 186.25 g/mol
InChI Key: BVTLAUXYAQTURW-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane, featuring a methyl ester group and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-carboxyethyl)cyclohexane-1-carboxylate.

    Reduction: Formation of 4-(2-hydroxyethyl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
  • Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
  • Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate

Uniqueness

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9,11H,2-7H2,1H3

InChI Key

BVTLAUXYAQTURW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CCO

Origin of Product

United States

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